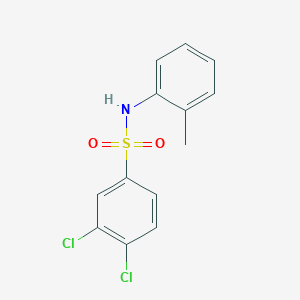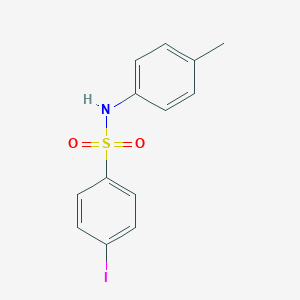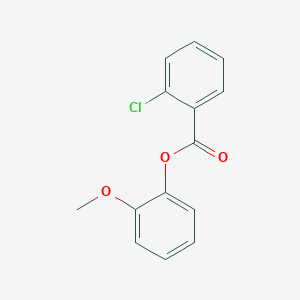![molecular formula C16H20O4 B285973 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B285973.png)
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid, also known as MK-886, is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). It was first synthesized in 1991 by Merck & Co. and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid selectively inhibits FLAP, which is a protein that is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various diseases, such as asthma, arthritis, and atherosclerosis. By inhibiting FLAP, this compound prevents the production of leukotrienes and thus reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In animal studies, this compound has been shown to reduce inflammation and inhibit tumor growth. It has also been shown to reduce atherosclerosis in animal models. In vitro studies have shown that this compound inhibits the production of leukotrienes and reduces the expression of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid in lab experiments is that it is a selective inhibitor of FLAP, which allows for the specific inhibition of leukotriene production. However, one limitation is that this compound has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid. One potential application is in the treatment of atherosclerosis, as it has been shown to reduce plaque formation in animal models. Additionally, this compound may have potential as an anti-cancer agent, as it has been shown to inhibit tumor growth in various cancer cell lines. Further research is needed to fully understand the potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 1-(4-methoxyphenyl)-2-butanone. This intermediate is then reacted with cyclohexanecarboxylic acid in the presence of a base to form the desired product, this compound. The overall yield of this synthesis method is around 20%.
Aplicaciones Científicas De Investigación
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the production of leukotrienes, which are involved in inflammation and asthma. It has also been shown to have anti-tumor activity in various cancer cell lines. Additionally, this compound has been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis.
Propiedades
Fórmula molecular |
C16H20O4 |
|---|---|
Peso molecular |
276.33 g/mol |
Nombre IUPAC |
1-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20O4/c1-20-13-7-5-12(6-8-13)14(17)11-16(15(18)19)9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,18,19) |
Clave InChI |
VYZUGDGQJPXEGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC2(CCCCC2)C(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)CC2(CCCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-(4-Chlorobenzylidene)-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285892.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285897.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)

![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)


![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
